REACTION_CXSMILES
|
C([O:4][C:5]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:6]=1[C:7](Cl)=[O:8])(=O)C.[C:15](#[N:19])[CH2:16][C:17]#[N:18]>>[NH2:18][C:17]1[O:4][C:5]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:6]=2[C:7](=[O:8])[C:16]=1[C:15]#[N:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C(=O)Cl)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are reacted
|
Type
|
CUSTOM
|
Details
|
to give crystals, mp 340°C.
|
Name
|
|
Type
|
|
Smiles
|
NC=1OC2=C(C(C1C#N)=O)C=C(C=C2)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |